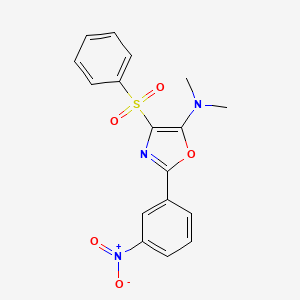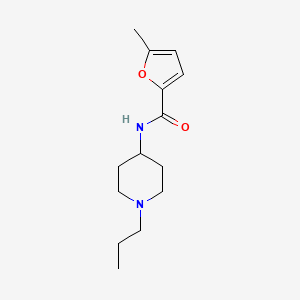![molecular formula C22H18Cl2N2O2S2 B4756958 N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}](/img/structure/B4756958.png)
N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}
Overview
Description
N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the family of bis(thio)acetamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components such as DNA, RNA, and proteins. It may also disrupt the membrane integrity of cells and interfere with the transport of nutrients across the cell membrane.
Biochemical and Physiological Effects:
N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes in cells.
Advantages and Limitations for Lab Experiments
N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It also exhibits a broad spectrum of biological activities, making it a useful tool for investigating various biological processes.
However, there are also some limitations associated with the use of N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. It may also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}'. One potential area of investigation is its use as a potential anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in preclinical and clinical trials.
Another area of research is the development of novel derivatives of N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' with improved biological activities and reduced toxicity. The synthesis and evaluation of these derivatives can provide valuable insights into the structure-activity relationship of bis(thio)acetamides and can lead to the development of new drugs and therapeutic agents.
Conclusion:
In conclusion, N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' is a promising compound with diverse biological activities and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and to explore its potential as a therapeutic agent.
Scientific Research Applications
N,N'-1,2-phenylenebis{2-[(4-chlorophenyl)thio]acetamide}' has been extensively studied for its potential applications in various fields. It has been shown to possess antibacterial, antifungal, antiviral, and anticancer activities. It has also been investigated for its potential use as a corrosion inhibitor, a dye-sensitized solar cell material, and a flame retardant.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2S2/c23-15-5-9-17(10-6-15)29-13-21(27)25-19-3-1-2-4-20(19)26-22(28)14-30-18-11-7-16(24)8-12-18/h1-12H,13-14H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSDNMMGHRRNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,2-diylbis{2-[(4-chlorophenyl)sulfanyl]acetamide} | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-methyl-1-(2-nitrobenzoyl)-2(1H)-pyridinylidene]-2-nitrobenzamide](/img/structure/B4756885.png)

![6-({[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4756899.png)


![3-butyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4756930.png)
![4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B4756932.png)

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4756939.png)
![ethyl 6-methyl-2-{[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4756950.png)
![2-ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4756963.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4756971.png)
